Depsidomycin

Description

Properties

CAS No. |

131956-33-7 |

|---|---|

Molecular Formula |

C38H65N9O9 |

Molecular Weight |

792.0 g/mol |

IUPAC Name |

2-formamido-3-methyl-N-[20-methyl-3,16-bis(2-methylpropyl)-2,5,12,15,18,22-hexaoxo-13-propan-2-yl-21-oxa-1,4,10,11,14,17,27-heptazatricyclo[21.4.0.06,11]heptacosan-19-yl]pentanamide |

InChI |

InChI=1S/C38H65N9O9/c1-10-23(8)30(39-19-48)34(51)45-31-24(9)56-38(55)28-14-12-16-41-47(28)36(53)26(18-21(4)5)43-33(50)27-13-11-15-40-46(27)37(54)29(22(6)7)44-32(49)25(17-20(2)3)42-35(31)52/h19-31,40-41H,10-18H2,1-9H3,(H,39,48)(H,42,52)(H,43,50)(H,44,49)(H,45,51) |

InChI Key |

QCUFYOBGGZSFHY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC1C(OC(=O)C2CCCNN2C(=O)C(NC(=O)C3CCCNN3C(=O)C(NC(=O)C(NC1=O)CC(C)C)C(C)C)CC(C)C)C)NC=O |

Synonyms |

depsidomycin |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Depsidomycin: Discovery, Isolation, and Characterization from Streptomyces

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidomycin, a cyclic heptadepsi-peptide, represents a class of natural products with significant antimicrobial and immunomodulatory properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from its producing organism, Streptomyces. The document details the experimental protocols for fermentation, extraction, and purification, and presents available quantitative data on its biological activity. Furthermore, a proposed mechanism of action for its immunosuppressive effects is visualized, along with a general workflow for its discovery and characterization. This guide is intended to serve as a valuable resource for researchers and professionals involved in natural product discovery and drug development.

Introduction

This compound is a cyclic depsipeptide antibiotic that has garnered interest for its dual biological activities, exhibiting both antimicrobial and immunosuppressive functions.[1] First isolated from the cultured broth of Streptomyces lavendofoliae MI951-62F2, this natural product has shown potential for further development as a therapeutic agent.[1] More recently, new analogs, Depsidomycins B and C, have been isolated from a ginseng farm soil-derived actinomycete, highlighting the potential for discovering novel variants of this compound from diverse microbial sources.[2] This guide will provide a detailed technical overview of the processes involved in the discovery and isolation of this compound from its native Streptomyces producers.

Discovery and Producing Organism

The original this compound was discovered through screening of microbial culture broths for antibiotic activity. The producing organism was identified as Streptomyces lavendofoliae MI951-62F2.[1] Subsequent discoveries of Depsidomycins B and C from a soil-derived actinomycete demonstrate that other Streptomyces species are also capable of producing this class of compounds.[2] The isolation of novel bioactive compounds from diverse ecological niches, such as soil, underscores the importance of continued exploration of microbial biodiversity for drug discovery.[2]

Experimental Protocols

Fermentation of Streptomyces for this compound Production

A general protocol for the fermentation of Streptomyces species to produce secondary metabolites like this compound is outlined below. It is important to note that optimization of media components and fermentation parameters is often necessary to maximize yield for a specific strain.

Protocol for Streptomyces Fermentation:

-

Inoculum Preparation: A vegetative inoculum of the Streptomyces strain is prepared by transferring a spore suspension or mycelial fragments into a seed culture medium. The culture is incubated on a rotary shaker at an appropriate temperature (typically 28-30°C) for 2-3 days.

-

Production Culture: The seed culture is then used to inoculate a larger production culture containing a suitable fermentation medium. A common medium for Streptomyces fermentation is Starch Casein Broth.

-

Fermentation Conditions: The production culture is incubated under controlled conditions of temperature, pH, and aeration for a period of 7-10 days. The accumulation of the desired secondary metabolite is monitored throughout the fermentation process.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques.

Protocol for Extraction and Purification:

-

Extraction: The fermentation broth is first centrifuged to separate the mycelial biomass from the supernatant. The supernatant is then extracted with an organic solvent, such as ethyl acetate, to partition the lipophilic this compound into the organic phase.

-

Purification: The crude extract is concentrated and subjected to further purification using High-Performance Liquid Chromatography (HPLC). A reversed-phase column (e.g., C18) is typically used with a gradient elution system of water and an organic solvent like acetonitrile to separate this compound from other components in the extract.[2]

Structure Elucidation

The chemical structure of this compound and its analogs is determined using a combination of spectroscopic techniques.

Methods for Structure Elucidation:

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of the compound.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are employed to elucidate the detailed chemical structure, including the sequence and connectivity of the amino and hydroxy acid residues.[2]

Quantitative Data

The biological activity of this compound and its analogs has been quantified in various assays. The available data is summarized in the tables below.

Table 1: Antimicrobial Activity of this compound Analogue

| Organism | MIC (µg/mL) |

| Mycobacterium tuberculosis H37Rv | 4 |

| MDR Clinical Strains of MTB | 16 |

Data from the total synthesis of a this compound analogue where 1,2-piperazine-3-carboxylic acid was substituted with proline.[1]

Table 2: Antibacterial Activity of Depsidomycins B and C

| Organism | Activity |

| Micrococcus luteus | No activity observed |

This compound was originally reported to have activity against M. luteus, but Depsidomycins B and C did not show activity in the cited study.[2]

Mandatory Visualizations

Experimental Workflow for this compound Discovery and Isolation

Caption: Workflow for this compound Discovery.

Proposed Signaling Pathway for Immunosuppressive Action of this compound

Caption: this compound's Proposed Mechanism.

Conclusion

This compound and its analogs represent a promising class of natural products with demonstrated antimicrobial and immunomodulatory activities. This technical guide has provided a detailed overview of the discovery, isolation, and characterization of these compounds from their native Streptomyces producers. The provided experimental protocols offer a foundation for researchers to further investigate these molecules. The continued exploration of microbial diversity, coupled with modern analytical and synthetic techniques, will be crucial for unlocking the full therapeutic potential of this compound and other novel natural products. Further research is warranted to fully elucidate the mechanism of action of this compound and to explore its potential in various therapeutic applications.

References

- 1. Total synthesis of a this compound analogue by convergent solid-phase peptide synthesis and macrolactonization strategy for antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Depsidomycins B and C: New Cyclic Peptides from a Ginseng Farm Soil-Derived Actinomycete - PMC [pmc.ncbi.nlm.nih.gov]

Depsidomycin: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidomycin, a cyclic heptadepsipeptide isolated from Streptomyces lavendofoliae, has garnered significant interest within the scientific community due to its notable antimicrobial and immunomodulatory properties. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It details the methodologies employed for its structural elucidation, including advanced spectroscopic techniques and chemical degradation methods. Furthermore, this document presents quantitative data in a structured format and visualizes key experimental workflows and a putative signaling pathway to facilitate a deeper understanding of this promising natural product.

Chemical Structure

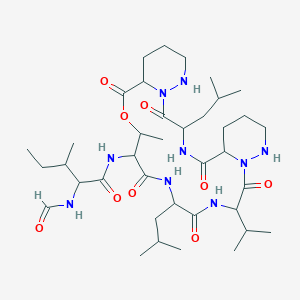

This compound is a complex cyclic peptide possessing the molecular formula C₃₈H₆₅N₉O₉.[1] Its core structure is a 23-membered macrocycle composed of seven amino acid residues and one hydroxy acid, linked by amide bonds and a single ester (depside) linkage. The planar structure of this compound has been elucidated primarily through extensive nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies.

The constituent amino acids of the closely related analog, this compound B, have been identified as two piperazic acid (Pip) residues, two leucine (Leu) residues, one valine (Val) residue, one threonine (Thr) residue, and one isoleucine (Ile) residue, with a formamide group attached to the δ-position of the isoleucine moiety. The key structural feature is the ester bond between the hydroxyl group of threonine and the carboxylic acid of one of the piperazic acid residues, which closes the macrocycle.

Planar Structure of this compound

The elucidated planar structure of this compound reveals the sequential arrangement of its constituent amino acids.

Caption: Planar structure of this compound, illustrating the amino acid sequence and the ester linkage forming the macrocycle.

Stereochemistry

The determination of the absolute stereochemistry of the chiral centers within this compound is critical for its total synthesis and for understanding its biological activity. While the complete stereochemical assignment for the parent this compound is not definitively reported in all literature, studies on its analogs, Depsidomycins B and C, have utilized methods such as Marfey's analysis to determine the configuration of the constituent amino acids.

Based on these analyses, the common proteinogenic amino acids (Leu, Val, Thr, Ile) are expected to possess the L-configuration. The stereochemistry of the non-standard piperazic acid residues requires specific analytical methods for their determination.

Quantitative Data

The following tables summarize the key quantitative data obtained from the physicochemical and spectroscopic analysis of this compound and its analogs.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₈H₆₅N₉O₉ |

| Molecular Weight | 791.98 g/mol [1] |

| Appearance | White, amorphous powder |

Table 2: ¹H and ¹³C NMR Chemical Shifts for Key Residues of this compound B (in acetone-d₆)

| Residue | Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pip-1 | α-CH | 4.91 | 56.2 |

| β-CH₂ | 1.85, 2.15 | 25.8 | |

| Leu-1 | α-CH | 4.35 | 52.8 |

| β-CH₂ | 1.65, 1.75 | 41.4 | |

| γ-CH | 1.70 | 25.5 | |

| δ-CH₃ | 0.95, 0.97 | 22.5, 23.1 | |

| Thr | α-CH | 4.20 | 59.5 |

| β-CH | 5.10 | 71.4 | |

| γ-CH₃ | 1.25 | 20.5 | |

| Ile | α-CH | 4.15 | 58.0 |

| β-CH | 1.90 | 38.1 | |

| γ-CH₂ | 1.15, 1.45 | 25.8 | |

| δ-CH₃ | 0.90 | 11.8 | |

| γ'-CH₃ | 0.92 | 15.7 | |

| Note: This is a representative subset of the full NMR data. Complete data can be found in the cited literature. |

Experimental Protocols

The structural elucidation of this compound involves a multi-step process encompassing isolation, purification, and detailed spectroscopic analysis.

Isolation and Purification Workflow

Caption: A generalized workflow for the isolation and purification of this compound from bacterial culture.

Structure Elucidation Methodology

1. Mass Spectrometry (MS):

-

Protocol: High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is performed to determine the accurate mass and molecular formula of the isolated compound. Tandem MS (MS/MS) experiments are conducted to obtain fragmentation patterns, which aid in sequencing the amino acid residues.

-

Sample Preparation: A dilute solution of the purified this compound in a suitable solvent (e.g., methanol/water with 0.1% formic acid) is directly infused into the mass spectrometer.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Protocol: A suite of 1D (¹H, ¹³C) and 2D NMR experiments (COSY, TOCSY, HSQC, HMBC, ROESY) are recorded on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of pure this compound is dissolved in a deuterated solvent (e.g., acetone-d₆, methanol-d₄, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Data Analysis: The combination of these experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity between atoms, revealing the amino acid sequence and the location of the ester bond.

3. Stereochemistry Determination (Marfey's Method):

-

Protocol:

-

The purified this compound is subjected to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to break the amide and ester bonds, yielding the constituent amino and hydroxy acids.

-

The hydrolysate is derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA).

-

The resulting diastereomeric derivatives are analyzed by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

The retention times of the derivatives are compared with those of authentic D- and L-amino acid standards derivatized in the same manner to determine the absolute configuration of each amino acid.

-

Putative Signaling Pathway

This compound's immunomodulatory and antimicrobial activities suggest its interaction with specific cellular pathways. While the precise molecular targets are still under investigation, a plausible mechanism involves the modulation of inflammatory signaling cascades.

Caption: A putative signaling pathway illustrating the potential immunomodulatory mechanism of this compound through the inhibition of pro-inflammatory cytokine production.

Conclusion

This compound represents a structurally intriguing natural product with significant therapeutic potential. Its complex cyclic depsipeptide architecture, featuring non-standard amino acids, presents a formidable challenge for chemical synthesis and a fascinating subject for biosynthetic studies. The detailed understanding of its chemical structure and stereochemistry, as outlined in this guide, is fundamental for the rational design of novel analogs with improved efficacy and pharmacokinetic properties. Further research into its precise molecular targets and mechanism of action will undoubtedly pave the way for its development as a next-generation antimicrobial or immunomodulatory agent.

References

The Immunomodulatory Properties of Depsidomycin: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Depsidomycin is an antibiotic that has been noted for its potential immunomodulating properties.[1] However, a comprehensive review of the available scientific literature reveals a significant scarcity of in-depth research into its specific mechanisms of action on the immune system. While its classification as an immunomodulating agent dates back to its discovery, detailed studies elucidating its effects on immune cell signaling pathways, quantitative data on its immunomodulatory activity, and specific experimental protocols remain largely unpublished. This guide aims to summarize the current, albeit limited, understanding of this compound's immunomodulatory potential and to highlight the critical need for further investigation in this area. It is important to distinguish this compound from Daptomycin, another cyclic lipopeptide antibiotic, for which more extensive immunomodulatory data is available but is not interchangeable.

Introduction to this compound

Known Immunomodulatory Effects: A High-Level Overview

The initial discovery of this compound highlighted its potential as an immunomodulating agent, suggesting it could act as an adjuvant.[1] Adjuvants are substances that can enhance the immune response to an antigen. However, the specific nature of this adjuvant activity, including the types of immune cells it interacts with and the signaling pathways it modulates, has not been thoroughly characterized in published literature.

Gaps in Current Knowledge and Future Research Directions

The core requirements for a comprehensive technical guide—quantitative data, detailed experimental protocols, and elucidated signaling pathways—cannot be fulfilled for this compound based on the currently accessible scientific literature. This points to a critical need for foundational research to explore its immunomodulatory properties.

Future research should be directed towards:

-

In vitro studies: To determine the effects of this compound on various immune cell types, including T cells, B cells, macrophages, and dendritic cells. Key parameters to investigate would include cell proliferation, cytokine production (e.g., TNF-α, IL-1β, IL-6, IL-10), and the expression of cell surface markers.

-

Mechanism of Action Studies: To identify the specific molecular targets and signaling pathways modulated by this compound. This would involve investigating its impact on key inflammatory signaling cascades such as the NF-κB, MAPK, and JAK/STAT pathways.

-

Quantitative Analysis: To establish dose-response relationships and determine key metrics such as IC50 values for its effects on immune cell functions.

-

In vivo studies: To evaluate the immunomodulatory effects of this compound in animal models of disease, such as infection or autoimmune disorders.

Distinction from Daptomycin

It is crucial to differentiate this compound from Daptomycin, another cyclic lipopeptide antibiotic. While both are antibiotics, their chemical structures differ, and their biological activities, including their immunomodulatory properties, are not interchangeable. Daptomycin has been more extensively studied and is known to modulate the immune response, including effects on cytokine production and interactions with various immune cells.[2][3][4][5][6][7] However, these findings cannot be extrapolated to this compound.

Conclusion

While this compound was identified as an immunomodulating antibiotic, the scientific community lacks the detailed, publicly available data necessary to construct a comprehensive technical guide on its properties. The information required by researchers, scientists, and drug development professionals—including quantitative data, experimental protocols, and signaling pathway diagrams—is not available in the current body of scientific literature. This represents a significant opportunity for future research to explore the therapeutic potential of this molecule. Any consideration of its immunomodulatory effects should be approached with the understanding that this is a largely uncharted area of study, and direct experimental evidence is needed to substantiate any claims.

References

- 1. This compound, a new immunomodulating antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daptomycin and Its Immunomodulatory Effect: Consequences for Antibiotic Treatment of Methicillin-Resistant Staphylococcus aureus Wound Infections after Heart Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Interplay between Daptomycin and the Immune System [frontiersin.org]

- 4. The Interplay between Daptomycin and the Immune System - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Interplay between Daptomycin and the Immune System [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. The Interplay between Daptomycin and the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action of Daptomycin in Bacterial Cells

Note to the user: The following technical guide details the mechanism of action of daptomycin . Extensive literature searches for "depsidomycin" yielded minimal information regarding its specific mechanism of action in bacterial cells, with only a single 1990 publication identifying it as a new immunomodulating antibiotic[1]. Given the similarity in nomenclature and the detailed technical requirements of your request, it is possible that "daptomycin," a well-researched lipopeptide antibiotic, was the intended subject. Therefore, this guide provides a comprehensive overview of daptomycin's mechanism of action to fulfill the detailed structural and content requirements of your prompt.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[2][3]. Its unique mechanism of action, which is distinct from other classes of antibiotics, involves a calcium-dependent interaction with the bacterial cell membrane, leading to membrane depolarization, disruption of essential cellular processes, and ultimately, cell death[2][4][5][6]. This guide provides a detailed examination of the molecular interactions, downstream cellular effects, and experimental methodologies used to elucidate the antibacterial action of daptomycin.

Core Mechanism of Action

The bactericidal activity of daptomycin is a multi-step process initiated by its binding to the bacterial cytoplasmic membrane in a calcium-dependent manner[4][6].

2.1 Calcium-Dependent Conformational Change and Membrane Insertion:

In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change that facilitates its insertion into the bacterial cell membrane[6]. The calcium ions are thought to interact with the acidic amino acid residues of the daptomycin peptide ring, promoting the formation of a micellar structure that enhances its amphipathicity[7]. This complex then targets the bacterial membrane, with a preferential affinity for regions rich in the anionic phospholipid phosphatidylglycerol (PG)[4][5][8]. The lipid tail of daptomycin inserts into the hydrophobic core of the membrane bilayer[4][9].

2.2 Oligomerization and Membrane Disruption:

Following membrane insertion, daptomycin molecules oligomerize to form a complex within the membrane[6][10]. The exact stoichiometry and structure of this oligomer are still under investigation, but it is a critical step for its bactericidal activity[10]. This oligomerization process disrupts the local membrane architecture, leading to the formation of ion-conducting channels or pores[6].

2.3 Membrane Depolarization and Ion Leakage:

The formation of these pores or channels leads to a rapid and uncontrolled efflux of intracellular potassium ions (K+), a hallmark of daptomycin's action[6][11][12]. This leakage of positive ions results in the dissipation of the bacterial membrane potential, a process known as membrane depolarization[4][11].

2.4 Inhibition of Macromolecular Synthesis and Cell Death:

The collapse of the membrane potential has catastrophic consequences for the bacterial cell. It disrupts essential cellular processes that are dependent on the proton motive force, including the synthesis of DNA, RNA, proteins, and the cell wall[4][6]. While early studies suggested direct inhibition of specific biosynthetic pathways, it is now largely accepted that the inhibition of macromolecular synthesis is a downstream effect of membrane depolarization[6][9]. The culmination of these events is rapid, concentration-dependent bacterial cell death[2].

Quantitative Data

The in vitro activity of daptomycin is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

| Organism | Number of Isolates | Daptomycin MIC50 (mg/L) | Daptomycin MIC90 (mg/L) | Reference |

| Staphylococcus aureus (all) | >99% of isolates | 0.5 | 1 | [13] |

| Methicillin-resistant S. aureus (MRSA) | - | 0.5 | 1 | [13] |

| Vancomycin-intermediate S. aureus (VISA) | - | 1 | 2 | [13] |

| Enterococcus faecalis | - | - | - | [14] |

| Enterococcus faecium | - | - | - | [14] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

4.1 Determination of Minimum Inhibitory Concentration (MIC):

The MIC of daptomycin is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from a fresh culture.

-

Preparation of Daptomycin Dilutions: A serial two-fold dilution of daptomycin is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L.

-

Inoculation: Each well of a microtiter plate containing the daptomycin dilutions is inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 35°C for 16-20 hours.

-

Reading: The MIC is recorded as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.

4.2 Membrane Depolarization Assay:

Membrane potential can be measured using fluorescent probes that respond to changes in the transmembrane potential.

-

Bacterial Cell Preparation: Bacterial cells are grown to mid-logarithmic phase, harvested, washed, and resuspended in a suitable buffer.

-

Loading of Fluorescent Dye: A membrane potential-sensitive dye, such as DiSC3(5) or baclight, is added to the cell suspension and allowed to equilibrate.

-

Baseline Fluorescence Measurement: The baseline fluorescence is measured using a fluorometer.

-

Addition of Daptomycin: Daptomycin is added to the cell suspension at the desired concentration.

-

Fluorescence Monitoring: The change in fluorescence is monitored over time. An increase in fluorescence indicates membrane depolarization.

4.3 Potassium Efflux Assay:

The release of intracellular potassium can be measured using a K+-sensitive fluorescent probe.

-

Cell Preparation and Dye Loading: Bacterial cells are prepared as in the membrane depolarization assay and loaded with a K+-sensitive fluorescent probe, such as PBFI.

-

Baseline Measurement: The baseline fluorescence is recorded.

-

Daptomycin Treatment: Daptomycin is added to the cell suspension.

-

Fluorescence Measurement: An increase in fluorescence, indicating the release of intracellular K+ into the medium, is measured over time.

Visualizations

References

- 1. This compound, a new immunomodulating antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 6. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 7. Rapid Turbidimetric Assay to Determine the Potency of Daptomycin in Lyophilized Powder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daptomycin: mechanisms of action and resistance, and biosynthetic engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Daptomycin inhibits cell envelope synthesis by interfering with fluid membrane microdomains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 11. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Daptomycin: Mechanism of action, mechanisms of resistance, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Preliminary In Vitro Activity of Daptomycin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro activity of Daptomycin, a cyclic lipopeptide antibiotic. The information presented is curated for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the mechanism of action, quantitative efficacy, and key experimental protocols for evaluating Daptomycin's effects.

Mechanism of Action

Daptomycin exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the cell membrane of Gram-positive bacteria.[1][2] The process begins with the formation of a complex between Daptomycin and calcium ions.[3] This complex then binds to the bacterial cytoplasmic membrane, a process facilitated by the presence of phosphatidylglycerol.[3] Following membrane insertion, Daptomycin molecules oligomerize, leading to the formation of pores or channels.[3][4] This structural change in the membrane disrupts its integrity, causing a rapid efflux of intracellular ions, particularly potassium.[2][5] The resulting dissipation of the membrane potential leads to the cessation of DNA, RNA, and protein synthesis, ultimately resulting in bacterial cell death.[2][5]

Quantitative Data: In Vitro Susceptibility

The in vitro activity of Daptomycin is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The tables below summarize Daptomycin's activity against key Gram-positive pathogens.

Table 1: Daptomycin Activity against Staphylococcus aureus

| Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Methicillin-Resistant S. aureus (MRSA) | 98 | 0.125 - 1.0 | 0.38 | 0.75 | [6] |

| MRSA | 326 | 0.064 - 1.5 | - | - | [7] |

| MRSA | - | - | - | 1 | [8] |

| Vancomycin-Intermediate S. aureus (VISA) | 17 | - | 1 | 2 | [6] |

| All S. aureus | 1483 | - | - | - | [9] |

Table 2: Daptomycin Activity against Enterococcus Species

| Strain | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| Vancomycin-Resistant E. faecium (VREF) | 23 | 0.5 - 2 | - | 2 | [8] |

| E. faecalis | - | 0.03 - 4 | - | 2 | [1] |

| E. faecium | - | 0.06 - 8 | - | 4 | [1] |

| Vancomycin-Resistant Enterococci (VRE) | - | 0.38 - 3 | - | - | [7] |

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of Daptomycin's in vitro activity.

The broth microdilution method is a standard procedure for determining the MIC of Daptomycin.

Protocol:

-

Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). It is crucial to supplement the broth with calcium to a final concentration of 50 µg/mL, as Daptomycin's activity is calcium-dependent.[8][9][10]

-

Daptomycin Dilution: Create a series of twofold dilutions of Daptomycin in the calcium-supplemented CAMHB in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard. This suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.[10]

-

Inoculation: Inoculate the microtiter plate wells containing the Daptomycin dilutions with the prepared bacterial inoculum.

-

Incubation: Incubate the plate at 35-37°C for 16 to 20 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of Daptomycin at which there is no visible bacterial growth.

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic over time.

Protocol:

-

Culture Preparation: Grow a bacterial culture to the logarithmic phase in CAMHB supplemented with 50 µg/mL of calcium.

-

Antibiotic Addition: Add Daptomycin at a predetermined concentration (e.g., 4x MIC) to the bacterial culture. A control culture without the antibiotic should be run in parallel.

-

Incubation and Sampling: Incubate the cultures at 37°C with agitation. At various time points (e.g., 0, 2, 4, 8, and 24 hours), collect aliquots from each culture.[11]

-

Quantification of Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates.

-

Colony Counting: After incubation of the plates, count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the logarithm of CFU/mL against time to visualize the killing kinetics. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.[8]

The effect of Daptomycin on bacterial membrane potential can be assessed using fluorescent dyes.

Protocol:

-

Cell Preparation: Grow bacterial cells to the mid-logarithmic phase, then wash and resuspend them in a suitable buffer.

-

Fluorescent Dye Loading: Incubate the bacterial suspension with a membrane potential-sensitive fluorescent dye (e.g., DiSC₃(5)).

-

Baseline Measurement: Measure the baseline fluorescence of the cell suspension using a fluorometer or flow cytometer.

-

Daptomycin Addition: Add Daptomycin to the cell suspension and immediately begin recording the fluorescence signal over time.[5]

-

Data Analysis: An increase in fluorescence intensity indicates membrane depolarization.[5] The rate and extent of the fluorescence change provide information on the kinetics of membrane potential dissipation.[12]

Conclusion

The preliminary in vitro data for Daptomycin demonstrate its potent and rapid bactericidal activity against a range of clinically significant Gram-positive pathogens. Its unique mechanism of action, centered on the disruption of the bacterial cell membrane, makes it a valuable therapeutic agent, particularly in the context of antibiotic resistance. The experimental protocols outlined in this guide provide a framework for the consistent and accurate evaluation of Daptomycin's efficacy in a research setting. Further investigations into its interactions with different bacterial species and the potential for resistance development are crucial areas of ongoing research.

References

- 1. Analysis of Daptomycin Efficacy and Breakpoint Standards in a Murine Model of Enterococcus faecalis and Enterococcus faecium Renal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 3. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro activity of daptomycin & linezolid against methicillin resistant Staphylococcus aureus & vancomycin resistant enterococci isolated from hospitalized cases in Central India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative In Vitro Activities of Daptomycin and Vancomycin against Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The in vitro activity of daptomycin against Staphylococcus aureus and Enterococcus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Research of Depsidomycin and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the early research on the cyclic depsipeptide antibiotic, Depsidomycin. Due to the limited availability of detailed early data on this compound, this guide also incorporates an in-depth case study of Daptomycin (formerly known as LY146032 and A21978C), a structurally related and extensively studied depsipeptide antibiotic. This comparative approach offers valuable insights into the discovery, characterization, and initial development of this important class of natural products.

This compound: Early Discovery and Characterization

This compound is a cyclic heptadepsipeptide antibiotic that was first reported in 1990.[1] Early research identified it as a product of Streptomyces lavendofoliae MI951-62F2 and highlighted its potential as both an antimicrobial and an immunomodulating agent.[1]

Isolation and Structure Elucidation

Initial reports on the isolation of this compound from the cultured broth of Streptomyces lavendofoliae MI951-62F2 provided its basic physicochemical properties.[1] The structure was determined to be a cyclic depsipeptide, a class of compounds characterized by the presence of at least one ester bond in the peptide ring.

Biological Activity

Early investigations into the biological activity of this compound revealed its potential as an immunomodulator.[1] Later studies on a synthetic analogue of this compound, where the 1,2-piperazine-3-carboxylic acid residue was substituted with proline, demonstrated its activity against Mycobacterium tuberculosis.

Table 1: Antitubercular Activity of a this compound Analogue [2]

| Strain | MIC (µg/mL) |

| M. tuberculosis H37Rv | 4 |

| MDR clinical strain of MTB | 16 |

Daptomycin: A Case Study in Early Depsipeptide Research

Daptomycin, initially designated LY146032 and derived from the A21978C complex, serves as an excellent and well-documented example of the early research and development process for a cyclic depsipeptide antibiotic. It was discovered by scientists at Eli Lilly in the early 1980s from a soil sample containing the actinomycete Streptomyces roseosporus.

Fermentation and Isolation

The production of the A21978C antibiotic complex, the precursor to Daptomycin, was achieved through submerged aerobic fermentation of Streptomyces roseosporus NRRL 15998.

-

Producing Organism: Streptomyces roseosporus NRRL 15998.

-

Fermentation Medium: A culture medium containing assimilable sources of carbon, nitrogen, and inorganic salts. For efficient production, the use of distilled or deionized water is preferable, as minerals like calcium and carbonate can hinder antibiotic production.

-

Fermentation Conditions: The fermentation is carried out under submerged aerobic conditions. Sterile air is dispersed through the medium, maintaining the air saturation above 20-30% at 30°C. The pH of the medium is maintained between 6.5 and 7.0 through the addition of sodium hydroxide or hydrochloric acid as needed.

-

Monitoring: The production of the A-21978C antibiotics is monitored by testing broth samples for activity against a sensitive organism, such as Micrococcus luteus, using a paper-disc bioassay on agar plates.[3][4]

-

Extraction: The A-21978C antibiotic complex is extracted from the fermentation broth and mycelium using polar organic solvents.

-

Purification: The individual factors of the A-21978C complex are separated and purified using techniques such as column chromatography.[4]

Synthesis of Daptomycin from A21978C

Daptomycin was synthesized from the A21978C complex through a semi-synthetic approach. This involved the enzymatic deacylation of the A21978C nucleus followed by chemical reacylation with n-decanoic acid.

-

Deacylation: The fatty acid acyl group at the N-terminus of the A21978C complex is removed by incubating the complex with the enzyme produced by Actinoplanes utahensis. This yields the peptide nucleus.

-

Protection: The peptide nucleus is protected with a tert-butoxycarbonyl (tert-BOC) group.

-

Acylation: The N-terminus of the protected nucleus is acylated with n-decanoic acid.

-

Deprotection: The tert-BOC protecting group is removed to yield Daptomycin (LY146032).

Early In Vitro Antimicrobial Activity

The in vitro activity of Daptomycin (LY146032) was extensively evaluated against a wide range of Gram-positive bacteria in the late 1980s. These studies established its potent bactericidal activity.

-

Method: Agar dilution MIC values were determined for Daptomycin and comparator agents.

-

Medium: The specific agar medium used varied, but for testing against anaerobic bacteria, Wilkins-Chalgren medium was supplemented with calcium (50 µg/mL).[5]

-

Inoculum: An inoculum of 10^5 CFU was typically used.[5]

-

Key Finding: The activity of Daptomycin was found to be enhanced by the addition of Ca2+ ions.[6]

Table 2: Early In Vitro Activity of Daptomycin (LY146032) Against Gram-Positive Bacteria [5][6][7][8]

| Organism | MIC90 (µg/mL) |

| Staphylococcus aureus (including methicillin-resistant) | ≤1 |

| Staphylococcus epidermidis (including methicillin-resistant) | ≤1 |

| Beta-hemolytic streptococci (Group B) | 0.25 |

| Beta-hemolytic streptococci (some Group C and F) | 4 |

| Streptococcus faecalis | 4 |

| Streptococcus pneumoniae | 0.5 |

| Corynebacterium JK species | 0.5 |

| Listeria monocytogenes | 4 |

| Anaerobic gram-positive cocci and bacilli | Generally active |

Early Mechanism of Action Studies

Initial investigations into the mechanism of action of Daptomycin pointed towards its interaction with the bacterial cell envelope.

-

Potassium Leakage Assay: The effect of Daptomycin on the integrity of the bacterial cell membrane was assessed by measuring the leakage of potassium ions (K+) from Staphylococcus aureus cells in a calcium-dependent manner.[9]

-

Cell Fractionation Experiments: To determine the cellular location of Daptomycin, bacterial cells were treated with the antibiotic and then fractionated into cell wall, cell membrane, and cytoplasmic components. The amount of Daptomycin in each fraction was then quantified.[9]

-

Inhibition of Macromolecular Synthesis: Early studies also explored the effect of Daptomycin on the synthesis of key cellular components like peptidoglycan and lipoteichoic acid.[9]

Visualizing Early Depsipeptide Research Workflows

The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in the early research of this compound and Daptomycin.

Caption: Workflow for the discovery and initial characterization of this compound.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of Daptomycin.

Caption: Proposed mechanism of action of Daptomycin based on early research.

Conclusion

The early research on this compound and its analogue laid the groundwork for understanding its potential as an antimicrobial and immunomodulatory agent. The comprehensive early investigation of Daptomycin, from its discovery and semi-synthetic optimization to its detailed in vitro characterization and mechanism of action studies, provides a valuable roadmap for the development of novel depsipeptide antibiotics. This guide, by presenting the available data and experimental protocols from these seminal studies, aims to be a valuable resource for researchers continuing to explore the therapeutic potential of this important class of natural products.

References

- 1. This compound, a new immunomodulating antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of a this compound analogue by convergent solid-phase peptide synthesis and macrolactonization strategy for antitubercular activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US4800157A - Process for producing the A-21978C antibiotics - Google Patents [patents.google.com]

- 4. EP0178152B1 - Production of a-21978c derivatives - Google Patents [patents.google.com]

- 5. In vitro activities of daptomycin (LY146032) and paldimycin (U-70,138F) against anaerobic gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of LY146032 (daptomycin), a new peptolide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro activity of LY146032 (daptomycin), a new lipopeptide antimicrobial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro activity of LY146032 (daptomycin) against selected aerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]

An In-depth Technical Guide to the Cyclic Lipodepsipeptide Class of Antibiotics with a Focus on Daptomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the exploration and understanding of novel antibiotic classes. The cyclic lipodepsipeptide antibiotics represent a crucial class of natural products with potent activity against a range of pathogenic bacteria. This guide provides a comprehensive technical overview of this class, with a primary focus on Daptomycin, the most clinically significant member. While the term "Depsidomycin" has been noted in early literature as an immunomodulating oligopeptide antibiotic, detailed public information regarding its structure and activity remains limited[1]. Therefore, this whitepaper will leverage the extensive data available for Daptomycin to illustrate the core characteristics of this antibiotic class.

Daptomycin is a cyclic lipopeptide antibiotic produced by the soil bacterium Streptomyces roseosporus. It exhibits rapid, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, targeting the bacterial cell membrane, makes it a valuable therapeutic option for infections caused by multidrug-resistant pathogens.

Chemical Structure

Daptomycin is a complex molecule consisting of a 13-amino acid peptide core, ten of which form a cyclic ester ring, and a decanoyl lipid tail attached to the N-terminal tryptophan. This amphipathic nature is central to its mechanism of action, allowing it to interact with and disrupt the bacterial cell membrane.

Mechanism of Action

Daptomycin's bactericidal activity is mediated through a calcium-dependent interaction with the bacterial cell membrane. The proposed mechanism involves several key steps:

-

Calcium-Dependent Conformational Change: In the presence of calcium ions, Daptomycin undergoes a conformational change, forming a micelle-like complex that enhances its ability to bind to the bacterial membrane.

-

Phosphatidylglycerol (PG) Binding: The Daptomycin-Ca²⁺ complex specifically targets and binds to phosphatidylglycerol (PG), a major component of the Gram-positive bacterial cell membrane[2][3][4].

-

Membrane Insertion and Oligomerization: Upon binding to PG, the lipid tail of Daptomycin inserts into the cell membrane. This is followed by the oligomerization of several Daptomycin molecules to form a pore-like structure[5].

-

Membrane Depolarization and Ion Leakage: The formation of these structures disrupts the membrane integrity, leading to the efflux of intracellular potassium ions and subsequent depolarization of the cell membrane[5][6].

-

Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential inhibits essential cellular processes, including DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death[5][6].

Quantitative Data

The following tables summarize key quantitative data related to the in vitro activity, pharmacokinetics, and clinical efficacy of Daptomycin.

Table 1: In Vitro Activity of Daptomycin against Key Gram-Positive Pathogens

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | Susceptibility Rate (%) | Citation(s) |

| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.25 | 0.5 | ≤0.032 - 1 | 99.94 | [7][8][9][10] |

| Vancomycin-Resistant Enterococcus faecalis (VRE) | 1 | 2 | 0.125 - 2 | 99.98 | [7][8] |

| Vancomycin-Resistant Enterococcus faecium (VRE) | 2 | 2 | 0.125 - 2 | 99.68 | [7][8] |

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters of Daptomycin

| Parameter | Value | Unit | Citation(s) |

| Protein Binding | 90 - 94 | % | [6][11] |

| Elimination Half-life | 8 - 9 | hours | [6][11] |

| Volume of Distribution (steady-state) | ~1.0 | L/kg | [11] |

| Primary Route of Elimination | Renal (78% as unchanged drug) | % | [11] |

| Pharmacodynamic Index Correlating with Efficacy | AUC/MIC | ratio | [11][12] |

Table 3: Clinical Efficacy of Daptomycin in Randomized Controlled Trials

| Indication | Comparator | Clinical Success Rate (Daptomycin) | Clinical Success Rate (Comparator) | Citation(s) |

| Complicated Skin and Skin Structure Infections (cSSSI) | Vancomycin or anti-staphylococcal penicillins | 83.4% | 84.2% | [13][14] |

| S. aureus Bacteremia and Right-Sided Endocarditis | Standard of Care (Vancomycin or anti-staphylococcal penicillin) | 88% | 77% | [13][15] |

Experimental Protocols

Protocol for Daptomycin Minimum Inhibitory Concentration (MIC) Testing by Broth Microdilution

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Calcium Chloride (CaCl₂) solution

-

Daptomycin powder

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Sterile saline (0.9%)

-

Incubator (35°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Medium Preparation: Prepare CAMHB according to the manufacturer's instructions. Supplement the broth with a sterile CaCl₂ solution to achieve a final physiological calcium concentration of 50 mg/L[1].

-

Daptomycin Stock Solution: Prepare a stock solution of Daptomycin in a suitable solvent (e.g., water or as recommended by the manufacturer) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the Daptomycin stock solution in the calcium-supplemented CAMHB in the 96-well microtiter plates to achieve a final concentration range (e.g., 0.06 to 64 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard. Dilute this suspension 1:20 in sterile saline to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microdilution plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted Daptomycin. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of Daptomycin that completely inhibits visible bacterial growth. This can be determined visually or by using a microplate reader.

Protocol for Daptomycin Time-Kill Assay

Materials:

-

Calcium-supplemented CAMHB

-

Daptomycin stock solution

-

Log-phase bacterial culture

-

Sterile saline

-

Tryptic Soy Agar (TSA) plates

-

Incubator (37°C)

-

Shaking incubator

Procedure:

-

Inoculum Preparation: Grow the test bacterium in CAMHB to the early to mid-logarithmic phase. Dilute the culture in fresh, pre-warmed, calcium-supplemented CAMHB to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Antibiotic Addition: Add Daptomycin to the bacterial cultures at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC). Include a growth control with no antibiotic.

-

Incubation: Incubate the cultures in a shaking incubator at 37°C.

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.

-

Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline. Plate a defined volume of each dilution onto TSA plates.

-

Incubation and Colony Counting: Incubate the TSA plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each Daptomycin concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.

Visualizations

Daptomycin Mechanism of Action

References

- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Daptomycin forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. What is the mechanism of Daptomycin? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. [In vitro activity of daptomycin against VRE and MRSA strains] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Daptomycin susceptibility of methicillin resistant Staphylococcus aureus (MRSA) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Daptomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Daptomycin Pharmacokinetics and Pharmacodynamics in Septic and Critically Ill Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

- 14. Efficacy and safety of daptomycin: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Randomized Multicenter Study Comparing Safety and Efficacy of Daptomycin Versus Standard-of-care in Pediatric Patients With Staphylococcal Bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Pharmacology of Daptomycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Daptomycin is a cyclic lipopeptide antibiotic that exhibits potent bactericidal activity against a wide spectrum of Gram-positive bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, distinguishes it from many other classes of antibiotics.[3] This technical guide provides a comprehensive overview of the basic pharmacology of daptomycin, focusing on its mechanism of action, pharmacokinetic profile, and clinical efficacy. Detailed experimental protocols for key assays and quantitative data are presented to support further research and drug development efforts.

Mechanism of Action

Daptomycin's bactericidal effect is initiated through a calcium-dependent interaction with the bacterial cell membrane.[3] This interaction leads to a cascade of events that ultimately result in cell death. The key steps in its mechanism of action are:

-

Calcium-Dependent Binding: In the presence of physiological concentrations of calcium ions, daptomycin undergoes a conformational change that facilitates its binding to the bacterial cell membrane.[3] This binding is specifically targeted to membranes rich in phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[4]

-

Oligomerization: Upon binding to the membrane, daptomycin molecules self-assemble into oligomeric complexes.[5] This oligomerization is a crucial step for the subsequent disruption of membrane function.

-

Membrane Depolarization: The daptomycin oligomers create ion-conducting channels or pores in the cell membrane.[3][6] This leads to a rapid efflux of potassium ions from the cytoplasm, resulting in depolarization of the membrane potential.[7][8]

-

Inhibition of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential disrupts essential cellular processes, including the synthesis of DNA, RNA, and proteins, ultimately leading to bacterial cell death.[3]

Pharmacokinetics

The pharmacokinetic profile of daptomycin has been well-characterized in healthy volunteers and patient populations. It exhibits linear pharmacokinetics at clinically relevant doses.[9][10]

| Parameter | Value | Reference |

| Absorption | Administered intravenously. | [10] |

| Distribution | ||

| Volume of Distribution (Vd) | ~0.1 L/kg | [3][9] |

| Protein Binding | 90-93% | [9] |

| Metabolism | Minimally metabolized. | [10] |

| Excretion | ||

| Primary Route | Renal (primarily as unchanged drug) | [9] |

| Half-life (t½) | ~8-9 hours in adults with normal renal function | [3][9] |

| Clearance (CL) | ~0.688 L/h (11.5 mL/min) in the study population | [9] |

Clinical Efficacy

Daptomycin has demonstrated efficacy in the treatment of various Gram-positive infections in numerous clinical trials.

Complicated Skin and Skin Structure Infections (cSSSI)

| Trial Identifier/Reference | Patient Population | Daptomycin Dose | Comparator | Clinical Success Rate (Daptomycin) | Clinical Success Rate (Comparator) |

| Arbeit et al.[6] | 1092 adults with cSSSI | 4 mg/kg IV q24h | Vancomycin or semi-synthetic penicillin | 83.4% | 84.2% |

| EU-CORE Registry[2] | 6075 patients with various infections (31.7% cSSSI) | Varied (most commonly 6 mg/kg/day) | Not applicable (observational) | 80.5% (overall) | Not applicable |

Bacteremia and Right-Sided Infective Endocarditis

| Trial Identifier/Reference | Patient Population | Daptomycin Dose | Comparator | Clinical Success Rate (Daptomycin) | Clinical Success Rate (Comparator) |

| Fowler et al. (NCT00055198)[1][11] | 246 adults with S. aureus bacteremia and/or endocarditis | 6 mg/kg IV q24h | Standard therapy (vancomycin or semi-synthetic penicillin) | 44.2% | 41.7% |

| Pujol et al. (NCT01898338)[4][12][13] | 155 adults with MRSA bacteremia | 10 mg/kg IV q24h | Daptomycin 10 mg/kg/day + Fosfomycin 2g q6h | 42.0% | 54.1% |

| CORE Registry[7] | 106 patients with S. aureus bacteremia and renal impairment | Median 6 mg/kg | Not applicable (observational) | 81% | Not applicable |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution according to Clinical and Laboratory Standards Institute (CLSI) guidelines.[14][15][16]

Protocol:

-

Prepare serial two-fold dilutions of daptomycin in cation-adjusted Mueller-Hinton broth (CAMHB) supplemented with calcium to a final concentration of 50 mg/L.[14][17]

-

Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.

-

Add the bacterial suspension to the wells containing the daptomycin dilutions.

-

Incubate the plates at 35°C for 16-20 hours.

-

The MIC is defined as the lowest concentration of daptomycin that completely inhibits visible bacterial growth.

Time-Kill Assay

Method: To assess the bactericidal activity of daptomycin over time.[18][19]

Protocol:

-

Prepare tubes containing CAMHB supplemented with 50 mg/L calcium chloride.

-

Add daptomycin at desired concentrations (e.g., 1x, 2x, 4x MIC).

-

Inoculate the tubes with a standardized bacterial suspension to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline.

-

Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the number of colonies to determine the CFU/mL at each time point.

-

Plot log10 CFU/mL versus time to generate a time-kill curve.

Membrane Potential Assay

Method: Using the fluorescent probe 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)).[8][20][21]

Protocol:

-

Grow bacteria to the early exponential phase in an appropriate broth medium.

-

Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., HEPES buffer with glucose).

-

Add DiSC3(5) to the cell suspension and allow it to equilibrate, which results in fluorescence quenching as the dye partitions into the polarized cell membrane.

-

Monitor the fluorescence signal using a fluorometer.

-

Add daptomycin (in the presence of calcium) to the cell suspension.

-

Depolarization of the membrane is indicated by an increase in fluorescence as the dye is released from the membrane into the aqueous environment.

-

Record the fluorescence intensity over time to measure the rate and extent of membrane depolarization.

Calcium-Dependent Binding Assay

Method: Isothermal Titration Calorimetry (ITC).[22][23][24][25][26]

Protocol:

-

Prepare a solution of daptomycin in a suitable buffer (e.g., HEPES with NaCl).

-

Prepare a suspension of large unilamellar vesicles (LUVs) composed of phosphatidylglycerol (PG) and phosphatidylcholine (PC) in the same buffer.

-

Place the daptomycin solution in the sample cell of the ITC instrument.

-

Fill the injection syringe with the LUV suspension.

-

Perform a series of injections of the LUV suspension into the daptomycin solution while monitoring the heat change.

-

The resulting thermogram provides information on the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between daptomycin and the lipid vesicles in the presence of calcium.

Oligomerization Assay

Method: Förster Resonance Energy Transfer (FRET).[27][28]

Protocol:

-

Prepare two fluorescently labeled daptomycin derivatives: one as a FRET donor (e.g., labeled with NBD) and the other as a FRET acceptor.

-

Prepare bacterial membrane vesicles or liposomes containing phosphatidylglycerol.

-

Mix the donor- and acceptor-labeled daptomycin with the membrane vesicles in the presence of calcium.

-

Excite the donor fluorophore at its specific excitation wavelength and measure the emission spectrum.

-

Oligomerization brings the donor and acceptor molecules into close proximity, resulting in energy transfer from the donor to the acceptor. This is observed as a decrease in the donor's fluorescence intensity and an increase in the acceptor's fluorescence intensity.

-

The efficiency of FRET can be used to characterize the extent and dynamics of daptomycin oligomerization on the membrane surface.

Conclusion

Daptomycin remains a critical therapeutic option for the treatment of serious Gram-positive infections. Its distinct, membrane-targeted mechanism of action provides a valuable alternative to cell wall-active agents and protein synthesis inhibitors. A thorough understanding of its pharmacology, including its mechanism of action, pharmacokinetic properties, and clinical efficacy, is essential for its optimal use in clinical practice and for the development of future lipopeptide antibiotics. The experimental protocols outlined in this guide provide a foundation for further investigation into the nuanced aspects of daptomycin's activity and for the evaluation of novel antimicrobial agents.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Daptomycin in the Clinical Setting: 8-Year Experience with Gram-positive Bacterial Infections from the EU-CORESM Registry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and tolerability of daptomycin at doses up to 12 milligrams per kilogram of body weight once daily in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Daptomycin plus fosfomycin versus daptomycin monotherapy in treating MRSA: protocol of a multicentre, randomised, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinConnect | Daptomycin for the Treatment of Infections Due to [clinconnect.io]

- 6. academic.oup.com [academic.oup.com]

- 7. Multicenter Evaluation of the Clinical Outcomes of Daptomycin with and without Concomitant β-Lactams in Patients with Staphylococcus aureus Bacteremia and Mild to Moderate Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Correlation of Daptomycin Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Population Pharmacokinetics of Daptomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Table A2, Characteristics of Included Clinical Studies - Daptomycin for Methicillin-Resistant and Methicillin-Sensitive Staphylococcus Aureus Infection: A Review of Clinical Effectiveness, Cost-Effectiveness and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. primo.csu.edu.au [primo.csu.edu.au]

- 13. Daptomycin Plus Fosfomycin Versus Daptomycin Alone for Methicillin-resistant Staphylococcus aureus Bacteremia and Endocarditis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assessment of Two Commercial Susceptibility Test Methods for Determination of Daptomycin MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of Vancomycin and Daptomycin MICs by Different Testing Methods for Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Bactericidal Action of Daptomycin against Stationary-Phase and Nondividing Staphylococcus aureus Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of Daptomycin Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Daptomycin Pore Formation and Stoichiometry Depend on Membrane Potential of Target Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 26. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 27. Oligomerization of daptomycin on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

In-depth Technical Guide: Initial Screening of Depsidomycin Against Bacterial Strains

Disclaimer: Information regarding the antibacterial properties of Depsidomycin is exceptionally scarce in publicly accessible scientific literature. The vast majority of available research pertains to Daptomycin , a clinically important cyclic lipopeptide antibiotic. This compound, identified in a 1990 publication as a new immunomodulating antibiotic, has not been the subject of extensive published research regarding its specific antibacterial activity, minimum inhibitory concentration (MIC) values against various bacterial strains, or its precise mechanism of action.[1]

This guide, therefore, outlines the generalized protocols and theoretical frameworks that researchers, scientists, and drug development professionals would employ for the initial screening of a novel compound like this compound. The experimental designs and data presentation formats are based on established methodologies in antimicrobial susceptibility testing.

Quantitative Data Presentation

In a typical initial screening of a novel antibiotic, the primary quantitative data generated is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation. This data is crucial for assessing the potency and spectrum of activity of the compound.

For a comprehensive initial screening of this compound, the MIC values would be determined against a panel of clinically relevant Gram-positive and Gram-negative bacterial strains. The results would be presented in a clear, tabular format for easy comparison.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound against Representative Bacterial Strains

| Bacterial Strain | Gram Stain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Positive | Cocci | Data Not Available |

| Enterococcus faecalis | Positive | Cocci | Data Not Available |

| Streptococcus pneumoniae | Positive | Cocci | Data Not Available |

| Bacillus subtilis | Positive | Rod | Data Not Available |

| Escherichia coli | Negative | Rod | Data Not Available |

| Pseudomonas aeruginosa | Negative | Rod | Data Not Available |

| Klebsiella pneumoniae | Negative | Rod | Data Not Available |

| Acinetobacter baumannii | Negative | Coccobacilli | Data Not Available |

Note: The table above is a template. As no specific MIC data for this compound is available in the reviewed literature, the "MIC (µg/mL)" column is populated with "Data Not Available."

Experimental Protocols

The following are detailed methodologies for key experiments that would be conducted in an initial antibacterial screening of this compound.

Broth Microdilution Method for MIC Determination

This is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

a. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent (e.g., dimethyl sulfoxide (DMSO) or water) to a high concentration (e.g., 10 mg/mL).

-

The stock solution is then filter-sterilized using a 0.22 µm syringe filter.

b. Preparation of Bacterial Inoculum:

-

The bacterial strain to be tested is cultured on an appropriate agar medium (e.g., Tryptic Soy Agar) and incubated at 37°C for 18-24 hours.

-

Several colonies are then used to inoculate a sterile broth medium (e.g., Mueller-Hinton Broth).

-

The broth culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized bacterial suspension is then diluted to the final inoculum density required for the assay (typically 5 x 10⁵ CFU/mL).

c. Assay Procedure:

-

A serial two-fold dilution of the this compound stock solution is prepared in a 96-well microtiter plate using sterile Mueller-Hinton Broth.

-

Each well of the microtiter plate is then inoculated with the standardized bacterial suspension.

-

Positive (bacteria and broth, no drug) and negative (broth only) controls are included on each plate.

-

The microtiter plates are incubated at 37°C for 18-24 hours.

d. Interpretation of Results:

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

Agar Disk Diffusion Method (Kirby-Bauer Test)

This method provides a qualitative assessment of the antimicrobial activity.

a. Preparation of Bacterial Lawn:

-

A standardized inoculum of the test bacterium (equivalent to a 0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

b. Application of this compound Disks:

-

Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of this compound.

-

The impregnated disks are placed onto the surface of the inoculated agar plate.

c. Incubation and Measurement:

-

The plates are incubated at 37°C for 18-24 hours.

-

The diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualization of Experimental Workflow and Potential Signaling Pathways

As no specific signaling pathways affected by this compound in bacteria have been documented, a diagram illustrating a generalized experimental workflow for antibacterial screening is provided.

Caption: Workflow for Initial Antibacterial Screening.

Note on Signaling Pathways: Should future research elucidate the mechanism of action of this compound, a similar DOT script could be used to diagram the affected bacterial signaling pathways. For instance, if this compound were found to inhibit cell wall synthesis, a diagram could illustrate the steps in peptidoglycan biosynthesis and pinpoint the target of this compound's action.

Conclusion

While this guide provides a comprehensive framework for the initial screening of this compound against bacterial strains, the lack of specific data on this compound is a significant limitation. The presented protocols are standard methodologies in the field of antimicrobial drug discovery and would be the foundational steps in characterizing the potential of this compound as an antibacterial agent. Further research is critically needed to generate the quantitative data required to populate the tables and to understand the specific molecular interactions and pathways affected by this compound.

References

Methodological & Application

Depsidomycin: Application Notes on Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Depsidomycin is a cyclic heptadepsi-peptide antibiotic isolated from Streptomyces species, notably Streptomyces lavendofoliae. It has garnered research interest due to its pronounced antimicrobial and immunomodulatory activities.[1] This document provides an overview of the available information on the extraction and purification of this compound. Due to the limited publicly available data specific to this compound, this report outlines a generalized protocol based on established methods for isolating similar microbial metabolites. Currently, detailed quantitative data and specific signaling pathways for this compound have not been extensively reported in the scientific literature.

Introduction

This compound is a secondary metabolite produced by actinomycetes, a group of bacteria renowned for their prolific production of antibiotics and other bioactive compounds. As a cyclic depsipeptide, its structure confers a unique profile of biological activity, making it a candidate for further investigation in drug development. The effective isolation and purification of this compound are critical preliminary steps for any subsequent pharmacological and clinical studies.

Generalized Extraction and Purification Protocol

The following protocol is a generalized methodology for the extraction and purification of depsipeptide antibiotics from Streptomyces fermentation cultures. This should be adapted and optimized for the specific producing strain and fermentation conditions.

Fermentation

Successful production of this compound begins with the cultivation of the producing Streptomyces strain under optimal fermentation conditions. While specific media compositions and fermentation parameters for maximizing this compound yield are not widely published, a typical approach for Streptomyces fermentation is as follows:

-

Producing Organism: Streptomyces lavendofoliae or other this compound-producing Streptomyces sp.

-

Inoculum Preparation: A well-sporulated culture of the microorganism is used to inoculate a seed medium. The seed culture is incubated for 2-3 days to achieve sufficient biomass.

-